![molecular formula C10H10N2 B1630057 1-Methylisoquinolin-6-amine CAS No. 347146-39-8](/img/structure/B1630057.png)
1-Methylisoquinolin-6-amine
Overview
Description
1-Methylisoquinolin-6-amine is an organic compound with the molecular formula C10H10N2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1-Methylisoquinolin-6-amine is 1S/C10H10N2/c1-7-2-3-9-8(6-7)4-5-12-10(9)11/h2-6H,1H3,(H2,11,12) . This indicates that the molecule consists of a methyl group (CH3-) attached to an isoquinoline ring, with an amine group (-NH2) on the 6th carbon of the ring .Physical And Chemical Properties Analysis
1-Methylisoquinolin-6-amine is a powder at room temperature . Its molecular weight is 158.2 g/mol .Scientific Research Applications
1. Efficient Synthesis of Isoquinoline and Its Derivatives Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .
Components of Anti-Cancer Drugs
Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds, considered as important components of many biologically active products . They are used as components of anti-cancer drugs .
Components of Anti-Malarial Drugs
In addition to anti-cancer drugs, isoquinoline alkaloids are also used in the formulation of anti-malarial drugs .
4. Discovery and Application of Natural Isoquinoline Alkaloids The discovery and various sites of application of natural isoquinoline alkaloids and the synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .
5. Biological Activity of Quinoline and Isoquinoline Alkaloids This includes the occurrence, chemistry, and biological activity of the quinoline and isoquinoline alkaloids .
Role in Human Health
Several advances made in the battle against diseases like malaria, leukemia, cancer, and neurodegenerative diseases would not have occurred without the use of these substances .
Safety and Hazards
properties
IUPAC Name |
1-methylisoquinolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNMUKGZDONIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627500 | |
Record name | 1-Methylisoquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylisoquinolin-6-amine | |
CAS RN |
347146-39-8 | |
Record name | 1-Methylisoquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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